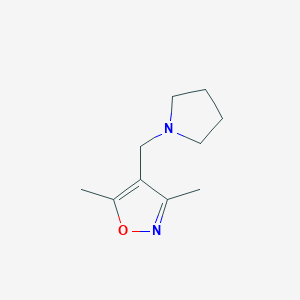

![molecular formula C16H16ClNOS B3035254 2-[(4-chlorophenyl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 306732-09-2](/img/structure/B3035254.png)

2-[(4-chlorophenyl)sulfanyl]-N-(4-ethylphenyl)acetamide

Vue d'ensemble

Description

The compound "2-[(4-chlorophenyl)sulfanyl]-N-(4-ethylphenyl)acetamide" is a derivative of acetamide with potential pharmacological properties. It is characterized by the presence of a sulfanyl group attached to a 4-chlorophenyl moiety and an N-substituted 4-ethylphenyl group. This structure is related to various other compounds that have been synthesized and studied for their biological activities, such as antibacterial and antiviral properties, as well as their chemical and physical characteristics.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from basic precursors such as 4-chlorophenoxyacetic acid, which is then transformed through processes like esterification, hydrazinolysis, and cyclization to yield core structures like 1,3,4-oxadiazole moieties. These core structures are further modified by substituting at the thiol position with various electrophiles to obtain the final compounds . The synthesis routes are confirmed by spectral analysis data, including IR, 1H-NMR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been studied using X-ray crystallography and computational methods. These studies reveal that the molecules often adopt a folded conformation, with the aromatic rings inclined at various angles, indicating non-planar structures. The presence of substituents like chlorine atoms can influence the geometry and intramolecular interactions within the molecules .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups that can participate in various interactions and reactions. For instance, the presence of a sulfanyl group can lead to substitution reactions, while the amide group can engage in hydrogen bonding. These interactions are crucial in the formation of crystal structures and can affect the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structures. Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, is used to characterize the vibrational signatures of these compounds. Theoretical calculations, such as density functional theory (DFT), provide insights into the electronic structure and stability of the molecules. The presence of intramolecular hydrogen bonding and intermolecular interactions significantly influences the crystal packing and stability of these compounds . Additionally, the optical properties, such as solvatochromic effects, have been investigated to understand the behavior of these compounds in different solvents .

Applications De Recherche Scientifique

Vibrational Spectroscopic Analysis

- A study by (Mary, Jenepha et al., 2022) characterized a related molecule using vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, combined with density functional theory. This approach provided insights into the geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers, contributing to the understanding of stereo-electronic interactions and molecular stability.

Synthesis and Pharmacological Evaluation

- A paper by (Siddiqui et al., 2014) focused on the synthesis of N-substituted derivatives and evaluated their potential as anti-bacterial agents. This study highlighted the anti-bacterial potential of these compounds, particularly against various bacterial strains, showcasing their potential use in developing new antibacterial drugs.

Antibacterial and Anti-Enzymatic Potential

- Research conducted by (Nafeesa et al., 2017) synthesized N-substituted derivatives and evaluated them for antibacterial and anti-enzymatic potential. The results indicated promising antibacterial properties, particularly against gram-negative bacterial strains.

Thermal and Antimicrobial Studies

- A study by (Lahtinen et al., 2014) examined sulfanilamide derivatives, providing insights into their crystal structures, conformational and hydrogen bond network properties, and thermal characteristics. This research also evaluated their antibacterial and antifungal activities, contributing to the understanding of their pharmacological properties.

Enzyme Inhibition Properties

- Research by (Rehman et al., 2013) synthesized a series of derivatives and screened them for enzyme inhibition properties. The findings indicated significant activity against acetylcholinesterase, emphasizing the potential use of these compounds in developing enzyme inhibitors.

Crystal Structure Analysis

- Studies like the one by (Subasri et al., 2017) provided detailed crystal structure analysis of similar compounds. Understanding the crystal structure is crucial for predicting the physical and chemical properties of these compounds, which is essential for their application in drug design and development.

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNOS/c1-2-12-3-7-14(8-4-12)18-16(19)11-20-15-9-5-13(17)6-10-15/h3-10H,2,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYJHRBYAHYWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)sulfanyl]-N-(4-ethylphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

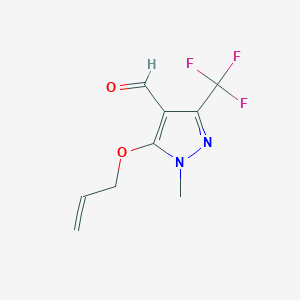

![dimethyl 5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate](/img/structure/B3035173.png)

![(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-(6-chloro-2-pyridinyl)hydrazone](/img/structure/B3035175.png)

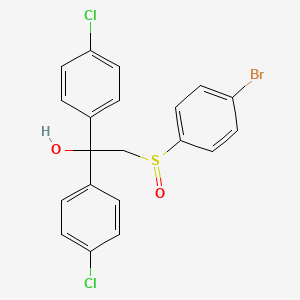

![2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B3035177.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B3035178.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol](/img/structure/B3035179.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]-1-ethanol](/img/structure/B3035181.png)

![1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone](/img/structure/B3035183.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3035187.png)

![2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3035188.png)

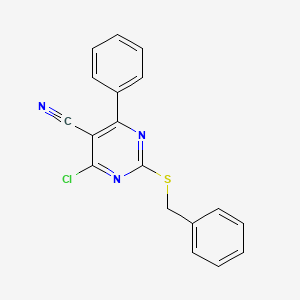

![4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole](/img/structure/B3035190.png)